molecular formula C15H17FN2O4S2 B15109334 N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B15109334
M. Wt: 372.4 g/mol
InChI Key: CZDQARVTKZZWIP-UHFFFAOYSA-N
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Description

The compound N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic sulfone derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 4-fluorobenzyl substituent and a 2-methoxyacetamide enamine moiety. The sulfone (5,5-dioxido) group enhances metabolic stability compared to sulfides or sulfoxides, while the fluorinated aromatic ring may improve lipophilicity and bioavailability.

Properties

Molecular Formula

C15H17FN2O4S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C15H17FN2O4S2/c1-22-7-14(19)17-15-18(6-10-2-4-11(16)5-3-10)12-8-24(20,21)9-13(12)23-15/h2-5,12-13H,6-9H2,1H3

InChI Key

CZDQARVTKZZWIP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves multiple steps. The key starting materials include 4-fluorobenzyl chloride and thieno[3,4-d][1,3]thiazole derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in core heterocycles, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups IR Stretches (cm⁻¹)
Target Compound Not fully resolved* ~434–450† Sulfone, 2-methoxyacetamide, enamine S=O (~1150–1250), C=O (~1680)‡
Compound C₂₁H₂₁FN₂O₄S₂ 448.527 Sulfone, 4-methoxyphenylacetamide C=O: 1663–1682
Compound 6 () C₁₈H₁₂N₄O₂S 348.39 Thiadiazole, benzamide C=O: 1606
Compounds 7–9 () Varies ~450–500 1,2,4-Triazole, C=S tautomer C=S: 1247–1255
Compound Not provided Not provided Thiazolidinone dioxo, benzamide C=O: ~1700 (thiazolidinone)

†Estimated based on structural similarity to . ‡Predicted based on sulfone and acetamide chemistry.

Key Differences and Implications
  • Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core differs from the thiadiazole () and 1,2,4-triazole () systems. Sulfone vs. C=S: The sulfone group (S=O) in the target compound exhibits stronger polarization than C=S (), influencing reactivity and metabolic stability. IR spectra would show S=O stretches at higher frequencies (~1150–1250 cm⁻¹) compared to C=S (~1247–1255 cm⁻¹) .
  • 2-Methoxyacetamide vs. 4-Methoxyphenylacetamide (): The absence of an aromatic ring in the target compound’s acetamide substituent may reduce π-π stacking interactions but enhance solubility due to decreased molecular weight .
  • Synthetic Routes :

    • The target compound likely involves cyclization and sulfonation steps, similar to ’s synthesis. In contrast, and employ condensation with hydroxylamine or active methylene compounds, while uses carbodiimide coupling for amide formation .
Pharmacological and Physicochemical Properties
  • Solubility : The target compound’s methoxyacetamide group may confer better aqueous solubility than ’s 4-methoxyphenylacetamide, which has a larger aromatic surface area .
  • Metabolic Stability : Sulfone groups (target compound) are less prone to oxidative metabolism than sulfides or thiols (), suggesting enhanced in vivo stability .
  • Bioactivity : Thiadiazole and triazole analogs (–3) exhibit antimicrobial and anti-inflammatory activities, implying that the target compound’s sulfone-enamine structure could share similar mechanisms .

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